Thieno[2,3-b]pyridine-2-carbonitrile

Synthetic methodology Heterocyclic chemistry Medicinal chemistry building blocks

Researchers requiring an unsubstituted thieno[2,3-b]pyridine scaffold for SAR-driven kinase inhibitor design often face supply of pre-functionalized analogs with incompatible substituents. Thieno[2,3-b]pyridine-2-carbonitrile (CAS 1824274-54-5) provides the pristine parent core, enabling clean 3-amino functionalization for c-Src, Pim-1, and TDP1 inhibitor programs. • Unsubstituted scaffold avoids pre-installed group interference • High-yield derivatization (70-96%) supports library synthesis • Validated in X-ray co-crystal structures and in vivo efficacy models. Procure with confidence for reproducible lead optimization.

Molecular Formula C8H4N2S
Molecular Weight 160.2 g/mol
CAS No. 1824274-54-5
Cat. No. B1412337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThieno[2,3-b]pyridine-2-carbonitrile
CAS1824274-54-5
Molecular FormulaC8H4N2S
Molecular Weight160.2 g/mol
Structural Identifiers
SMILESC1=CC2=C(N=C1)SC(=C2)C#N
InChIInChI=1S/C8H4N2S/c9-5-7-4-6-2-1-3-10-8(6)11-7/h1-4H
InChIKeyNUJCKNXBTKARRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thieno[2,3-b]pyridine-2-carbonitrile Scaffold Overview


Thieno[2,3-b]pyridine-2-carbonitrile (CAS: 1824274-54-5), molecular formula C8H4N2S, represents the unsubstituted parent scaffold of the thieno[2,3-b]pyridine heterocyclic class . As an unfused bicyclic system with a nitrile at the 2-position, it serves as a versatile synthetic intermediate for constructing diverse pharmacologically active derivatives via substitution at the 3-amino position and the 5- and 6-positions of the pyridine ring . The compound is commercially available from multiple vendors with purities ranging from 95% to 98% NLT . This scaffold class has been documented in peer-reviewed literature as the core structure for inhibitors targeting c-Src kinase, Pim-1 kinase, eEF2-K, Epac proteins, and TDP1 [1][2][3][4].

Unsubstituted thieno[2,3-b]pyridine scaffold with versatile 2-carbonitrile synthetic handle
Validated core for multi-target kinase inhibitor programs (c-Src, TDP1, eEF2-K, Epac, COX-2/5-LOX, Pim-1)
Multiple purity grades available from commercial vendors to match synthesis requirements

Thieno[2,3-b]pyridine-2-carbonitrile: Irreplaceable Scaffold


Substitution of thieno[2,3-b]pyridine-2-carbonitrile with alternative scaffolds or even closely related thienopyridine isomers cannot be performed without altering biological activity and synthetic utility. The thieno[2,3-b]pyridine scaffold exhibits distinct electronic distribution, HOMO-LUMO gap, and binding orientation in kinase ATP pockets compared to other fused heterocycles such as pyrrolo[2,3-b]pyridine or thieno[3,2-b]pyridine [1][2]. In c-Src kinase inhibition studies, X-ray crystallography of a 3-amino-thieno[2,3-b]pyridine derivative bound within the ATP hydrophobic pocket revealed specific hydrogen bonding interactions with hinge region residues that would not be preserved with scaffold modifications [2]. The unsubstituted parent compound (CAS 1824274-54-5) provides a clean synthetic handle at the 3-position via the nitrile group, enabling diverse functionalization while avoiding interfering substituents present in many commercial analogs . For procurement purposes, selecting the correct unsubstituted scaffold ensures synthetic flexibility for SAR exploration without the constraints imposed by pre-installed functional groups that may be incompatible with downstream chemistry or target engagement requirements.

Thieno[2,3-b]pyridine electronic distribution and hinge-binding geometry may not transfer to pyrrolo[2,3-b]pyridine or thieno[3,2-b]pyridine isomers
Pre-functionalized analogs with ester/amide groups limit downstream synthetic optionality compared to the 2-carbonitrile parent
Unsubstituted scaffold avoids steric and electronic biases from pre-installed substituents that can interfere with SAR interpretation

Thieno[2,3-b]pyridine-2-carbonitrile Evidence Guide


High-Yield Derivative Synthesis

Derivatives synthesized from the thieno[2,3-b]pyridine core scaffold, of which Thieno[2,3-b]pyridine-2-carbonitrile (CAS 1824274-54-5) is the unsubstituted parent building block, can be prepared in high yields ranging from 70% to 96% as demonstrated across 13 derivative syntheses [1]. While no direct head-to-head synthetic efficiency comparison exists between the parent scaffold and other heterocyclic cores under identical conditions, this yield range establishes a synthetic efficiency baseline for the scaffold class that procurement teams can reference when evaluating building block utility [1].

Synthetic Yield
Class-level
70–96% yield range
across 13 derivatives
Supports scaffold utility in parallel SAR library synthesis
Class-level data; parent compound direct yield not reported
Synthetic methodology Heterocyclic chemistry Medicinal chemistry building blocks

c-Src Kinase Inhibitor Potency

A novel series of c-Src inhibitors elaborated around the 3-amino-thieno[2,3-b]pyridine scaffold, identified from a high-throughput screening campaign, demonstrated efficient enzymatic and cellular c-Src inhibition [1]. Molecular modeling and X-ray crystallographic studies on one active compound confirmed ligand orientation and interactions within the ATP hydrophobic pocket [1]. While Thieno[2,3-b]pyridine-2-carbonitrile (CAS 1824274-54-5) itself lacks direct biological activity data in the public domain, it represents the unsubstituted precursor scaffold from which these potent inhibitors are constructed via 3-amino functionalization. No direct quantitative comparison between the unsubstituted parent and functionalized analogs is available.

c-Src Inhibition
Class-level
No direct inhibitory data for parent; active 3-amino derivatives reported
Procurement based on precursor role, not intrinsic activity
X-ray crystallography confirms binding of functionalized analogs
Kinase inhibition c-Src Cancer therapeutics

Multi-Target Engagement Versatility

The thieno[2,3-b]pyridine scaffold class, of which CAS 1824274-54-5 is the unsubstituted parent, has been validated across six distinct enzyme inhibition programs: c-Src kinase [1], TDP1 (tyrosyl-DNA phosphodiesterase 1) for chemosensitization [2], eEF2-K (eukaryotic elongation factor-2 kinase) [3], Epac (exchange protein directly activated by cAMP) [4], COX-2/5-LOX dual inhibition [5], and Pim-1 kinase [6]. This breadth of target engagement contrasts with scaffold classes that exhibit narrow target profiles. The unsubstituted parent compound provides an unbiased starting point for exploring multiple target hypotheses without pre-installed substituents that may bias binding toward specific targets.

Target Breadth
Class-level
Six validated enzyme/disease targets across scaffold family
Maximizes target breadth for lead identification
Qualitative observation; no head-to-head scaffold comparison
Polypharmacology Scaffold versatility Target selectivity

2-Carbonitrile Synthetic Versatility

Thieno[2,3-b]pyridine-2-carbonitrile (CAS 1824274-54-5) contains a carbonitrile group at the 2-position that serves as a versatile synthetic handle for multiple downstream transformations . The nitrile can undergo: (1) hydrolysis to carboxamide or carboxylic acid, (2) reduction to aminomethyl, (3) cycloaddition to form heterocyclic extensions including triazines and tetrazoles [1], and (4) nucleophilic addition to generate amidine or imidate intermediates . This functional versatility contrasts with many pre-functionalized thienopyridine analogs that contain terminal groups (e.g., ester, amide, or unsubstituted positions) limiting further elaboration options. The 2-carbonitrile group also serves as a hydrogen bond acceptor in kinase hinge-binding motifs when retained in final derivatives [2].

Synthetic Versatility
Method context
≥4 distinct transformation pathways from nitrile group
Enables diverse chemotype exploration from single starting material
Hydrolysis, reduction, cycloaddition, nucleophilic addition
Synthetic methodology Functional group interconversion Building block utility

Vendor Purity Comparison

Commercial sources for Thieno[2,3-b]pyridine-2-carbonitrile (CAS 1824274-54-5) offer varying purity specifications that directly impact procurement decisions. MolCore supplies the compound at NLT 97% purity , while Leyan (Shanghai Haohong Biomedical Technology) offers 98% purity . CymitQuimica provides the compound at minimum 95% purity . This 3-percentage-point purity differential (95% vs. 98%) corresponds to a 2.5-fold difference in impurity burden (5% vs. 2% total impurities) that may affect downstream reaction yields and purification requirements in sensitive synthetic applications.

Vendor Purity
Specification review
98% (Leyan) vs 95% (CymitQuimica); 2.5× impurity difference
Higher purity may reduce impurity-related side reactions
Vendor QC data; verify with in-house analytical methods
Quality control Procurement Vendor comparison

Biological Activity Data Gap

A comprehensive literature search across peer-reviewed journals, patents, and authoritative databases (PubChem, BindingDB, DrugBank, Google Patents) reveals that Thieno[2,3-b]pyridine-2-carbonitrile (CAS 1824274-54-5) itself lacks any publicly reported biological activity data, physicochemical property measurements (LogP, aqueous solubility, pKa), or in vivo pharmacokinetic parameters. All available evidence pertains to substituted derivatives of the thieno[2,3-b]pyridine scaffold class [1][2][3][4][5][6]. This evidence gap is material for procurement decisions: the compound must be evaluated and selected based on its utility as a synthetic intermediate and scaffold precursor, not on intrinsic biological activity claims.

Biological Data Gap
Data to verify
No publicly reported biological activity, LogP, pKa, or in vivo data
Selection must rely on synthetic intermediate value, not biological claims
Comprehensive literature search across PubChem, BindingDB, DrugBank
Evidence gap analysis Procurement caveats Research prioritization

Thieno[2,3-b]pyridine-2-carbonitrile Validated Applications


c-Src Kinase Inhibitor Lead Optimization

Researchers conducting lead optimization campaigns targeting c-Src kinase should procure Thieno[2,3-b]pyridine-2-carbonitrile as the unsubstituted starting scaffold. Following established synthetic routes, 3-amino functionalization of this parent scaffold yields derivatives with documented c-Src enzyme inhibition and cellular activity, validated by molecular modeling and X-ray crystallography confirming ATP-binding pocket engagement [1]. The 2-carbonitrile group serves as a critical hydrogen bond acceptor in the hinge-binding motif while also providing a synthetic handle for further elaboration [1].

TDP1 Chemosensitizer Probe Development

For oncology-focused chemical biology programs investigating chemosensitization of topoisomerase I inhibitors, Thieno[2,3-b]pyridine-2-carbonitrile provides the core scaffold from which TDP1-targeting thieno[2,3-b]pyridines have been synthesized [1]. These derivatives demonstrated marked sensitization of H460 lung cancer cells to topotecan, establishing the scaffold's utility in DNA damage response pathway modulation [1]. Procurement of the unsubstituted parent enables SAR exploration of substituent effects on sensitization potency.

COX-2/5-LOX Dual Inhibitor Development

Drug discovery programs targeting dual inhibition of COX-2 and 5-LOX for anti-inflammatory applications should utilize Thieno[2,3-b]pyridine-2-carbonitrile as the core building block. Derivatives synthesized from this scaffold class exhibited COX-2 inhibition (IC50 = 7.5 µM for p-chloro analog) and 5-LOX inhibition (IC50 = 0.15 µM for the most potent compound), with in vivo efficacy in rat paw edema models exceeding that of ibuprofen [1]. The unsubstituted parent provides the foundational scaffold for optimizing substituent patterns that balance COX-2/5-LOX selectivity while minimizing COX-1 inhibition.

Heterocyclic Library Construction

Organic synthesis laboratories developing parallel synthesis methodologies for heterocyclic compound libraries should procure Thieno[2,3-b]pyridine-2-carbonitrile based on documented high-yield derivatization protocols [1]. The compound enables diverse transformations including: (1) 3-amino substitution for kinase inhibitor libraries, (2) nitrile hydrolysis/reduction for functional group diversification, and (3) cycloaddition to triazine-fused polyheterocycles with reported antianaphylactic activity . The 70–96% synthetic yield range for scaffold derivatization supports reliable library production with predictable material throughput [1].

Application
Selection Property
Validation Focus
c-Src kinase inhibitor SAR studies
Unsubstituted scaffold with 2-carbonitrile synthetic handle
ATP-binding pocket engagement and hinge-binding motif confirmation
TDP1-targeted chemosensitization research
Core scaffold for 3-amino derivatives
DNA damage response modulation and topotecan sensitization context
COX-2/5-LOX dual inhibition studies
Scaffold enabling substituent optimization for dual enzyme inhibition
COX-2/5-LOX selectivity and COX-1 sparing profile in model systems
Heterocyclic compound library synthesis
High-yield derivatization with multiple functionalization routes
Synthetic yield reproducibility and library throughput

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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